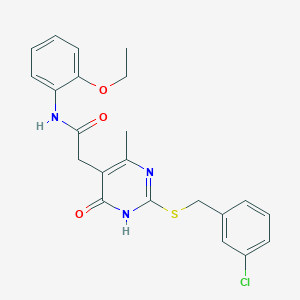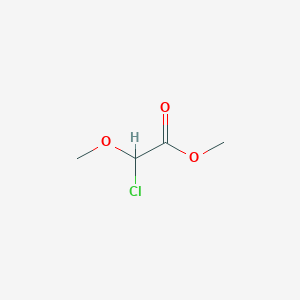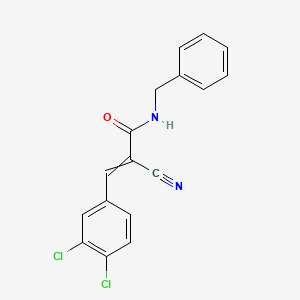![molecular formula C16H12ClNO3S B2902677 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 343372-67-8](/img/structure/B2902677.png)
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole
Descripción general
Descripción
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole, commonly referred to as CPMSI, is a small organic molecule that has been studied for its various applications in research and development. CPMSI is a heterocyclic compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. The molecule has been studied extensively for its potential use in the synthesis of a variety of different compounds, and its ability to act as a catalyst in certain reactions. In addition, CPMSI has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of CPMSI is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the production of pro-inflammatory mediators. Specifically, it is thought to inhibit the activity of phospholipase A2, cyclooxygenase-2, and lipoxygenase, which are all enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMSI have been studied extensively. In animal studies, CPMSI has been shown to reduce inflammation and pain associated with various conditions, such as arthritis and colitis. In addition, it has also been shown to reduce the production of pro-inflammatory mediators, such as cytokines and prostaglandins. Furthermore, CPMSI has been shown to reduce the production of inflammatory enzymes, such as phospholipase A2 and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using CPMSI in laboratory experiments are its low toxicity and easy synthesis. In addition, it is relatively inexpensive and can be easily obtained from commercial suppliers. The main limitation of using CPMSI in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
The potential future directions of CPMSI research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its potential use as a catalyst in organic synthesis is also warranted. Finally, further investigation into its potential use in the development of novel drugs and materials is also necessary.
Métodos De Síntesis
The synthesis of CPMSI is a relatively simple process that involves the reaction of 2-chlorophenyl isocyanate with phenylsulfonylmethyl isocyanate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically kept below 50°C. The reaction produces a mixture of CPMSI and other byproducts, which can be separated using a variety of chromatographic techniques.
Aplicaciones Científicas De Investigación
CPMSI has been studied extensively for its potential use in the synthesis of a variety of different compounds. The molecule has been shown to act as a catalyst in certain reactions, and its ability to facilitate the synthesis of various compounds makes it a valuable tool in the field of organic synthesis. In addition, CPMSI has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-15-9-5-4-8-14(15)16-10-12(21-18-16)11-22(19,20)13-6-2-1-3-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWPMHSLZGZEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332590 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
343372-67-8 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)
![N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2902616.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2902617.png)